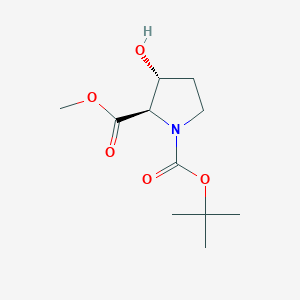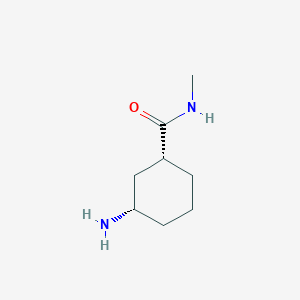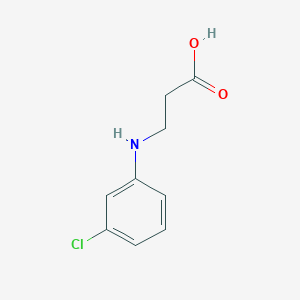
3-((3-Chlorophenyl)amino)propanoic acid
Übersicht
Beschreibung
“3-((3-Chlorophenyl)amino)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known as "(3R)-3-azaniumyl-3-(3-chlorophenyl)propanoate" . It is a white powder and is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “3-((3-Chlorophenyl)amino)propanoic acid” can be represented by the SMILES notation: [NH3+] [C@H] (CC ( [O-])=O)C1=CC=CC (Cl)=C1 . This indicates that the molecule contains an amino group (NH3+), a carboxylic acid group (CC([O-])=O), and a chlorophenyl group (C1=CC=CC(Cl)=C1) .
Physical And Chemical Properties Analysis
“3-((3-Chlorophenyl)amino)propanoic acid” is a white to light yellow powder . The melting point is reported to be 220 °C .
Wissenschaftliche Forschungsanwendungen
Potential GABA B Receptor Antagonists
3-Amino-3-(4-chlorophenyl)propanoic acid and its related compounds have been studied for their weak specific antagonistic effects on the GABA B receptor. These compounds, including phosphonic and sulfonic acids, are considered lower homologues of baclofen, phaclofen, and saclofen, respectively. Their antagonist activity at the GABA B receptor suggests potential applications in neurological research and drug development (Abbenante, Hughes, & Prager, 1997).
Fluorescence Derivatization of Amino Acids
The compound has been used in fluorescence derivatization of amino acids for bioanalytical applications. It was coupled to various amino acids, producing derivatives that exhibit strong fluorescence, making them useful in biological assays and research. This indicates its potential as a fluorescent derivatising agent, enhancing the capabilities of fluorescence-based studies (Frade, Barros, Moura, & Gonçalves, 2007).
Asymmetric Synthesis and Biocatalysis
The compound and its derivatives have been investigated for their roles in asymmetric synthesis and biocatalysis. Studies have shown its use in the enzymatic preparation of (S)-amino acids, a key process in the production of pharmaceuticals and fine chemicals. This research highlights its potential in facilitating enantioselective synthesis, which is crucial for creating drugs with specific desired activities (Chen et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKNYLHVMSFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorophenyl)amino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-Bis(4-fluorophenethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3116330.png)





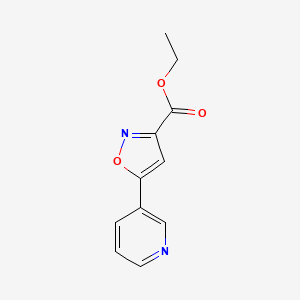
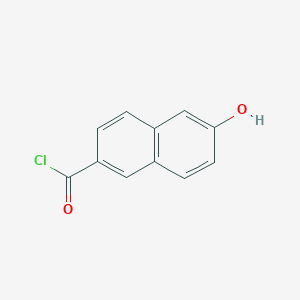


![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)

